
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is a heterocyclic compound that features both an imidazole ring and a benzimidazole ring, with a trifluoromethyl group attached to the benzimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole typically involves the condensation of 2-(1-imidazolyl)aniline with trifluoroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures (around 230°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazolone derivatives, while reduction can produce hydrogenated benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as an antifungal and anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(1-imidazolyl)benzene: This compound features three imidazole rings attached to a benzene ring and is used in the synthesis of coordination polymers.
5-(2-Methylimidazol-1-yl)isophthalic acid: This compound is used in the construction of metal-organic frameworks and has similar coordination properties.
2-(5-Imidazolyl)-4-methylphenol: This compound is a model for studying tyrosine-histidine covalent bonding.
Uniqueness: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is unique due to the presence of both an imidazole and a benzimidazole ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H7F3N4 |
|---|---|
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
2-imidazol-1-yl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)7-1-2-8-9(5-7)17-10(16-8)18-4-3-15-6-18/h1-6H,(H,16,17) |
InChI-Schlüssel |
GGMWPRBFBQARQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


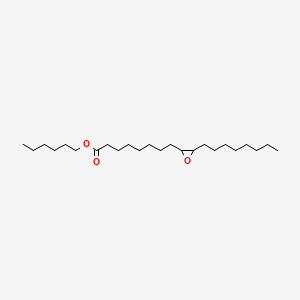
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
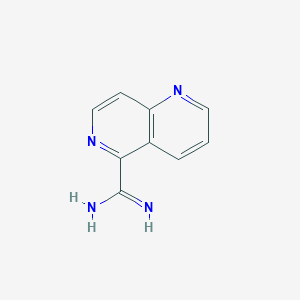
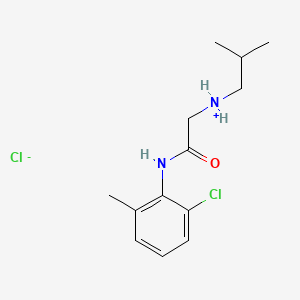
![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
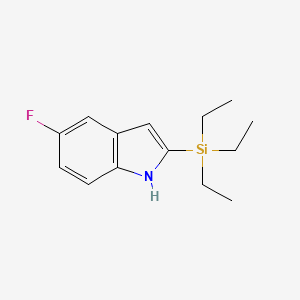
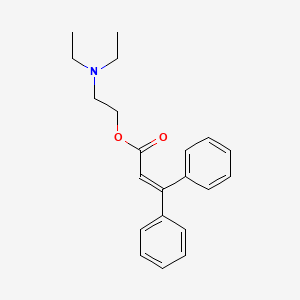
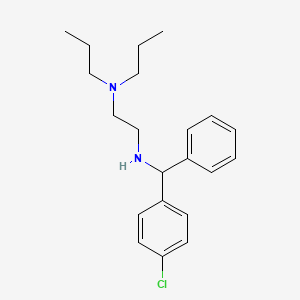
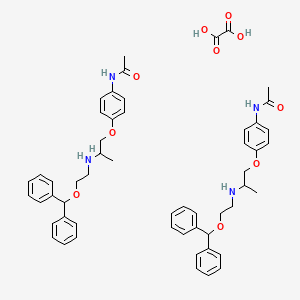
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
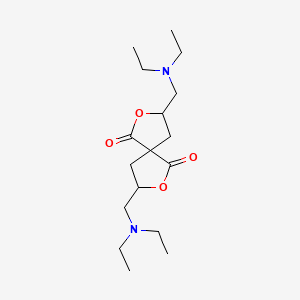
![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
